![molecular formula C18H18O2S2 B14292812 Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]- CAS No. 113881-70-2](/img/structure/B14292812.png)
Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methylene group, a phenylsulfonyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]- typically involves multiple steps. One common route includes the following steps:
Formation of the Benzene Ring: The benzene ring can be synthesized through various methods, including the decarboxylation of aromatic acids or the cyclization of aliphatic compounds.
Introduction of the Methylene Group: The methylene group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a methylene chloride in the presence of a Lewis acid catalyst.
Addition of the Phenylsulfonyl Group: The phenylsulfonyl group can be added through a sulfonation reaction, where benzene reacts with sulfur trioxide or chlorosulfonic acid.
Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the intermediate compound with a thiol under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thioether linkage is oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Bioconjugation: The thioether linkage can be used to attach biomolecules to surfaces or other molecules, aiding in the study of biological processes.
Medicine:
Drug Development: The compound’s unique structure can be explored for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Polymer Production: The compound can be used to modify polymers, improving their performance in various applications.
Mechanism of Action
The mechanism of action of Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]- involves its interaction with molecular targets through its functional groups. The benzene ring can participate in π-π stacking interactions, while the thioether linkage can form covalent bonds with nucleophiles. The phenylsulfonyl group can engage in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Benzene: A simple aromatic compound with a similar benzene ring structure.
Phenylsulfonyl Benzene: Contains a phenylsulfonyl group attached to the benzene ring.
Thioether Benzene: Features a thioether linkage attached to the benzene ring.
Uniqueness: Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]- is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
113881-70-2 |
|---|---|
Molecular Formula |
C18H18O2S2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)hexa-1,5-dien-2-ylsulfanylbenzene |
InChI |
InChI=1S/C18H18O2S2/c1-3-10-18(15(2)21-16-11-6-4-7-12-16)22(19,20)17-13-8-5-9-14-17/h3-9,11-14,18H,1-2,10H2 |
InChI Key |
IDMLUASYGLYQSC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=C)SC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine](/img/structure/B14292732.png)
![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)
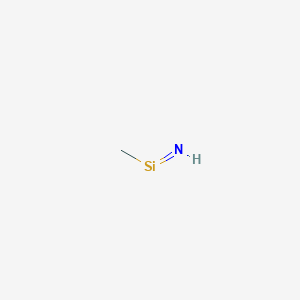
![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)
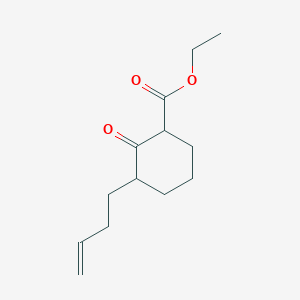
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
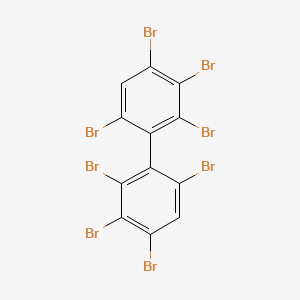
![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
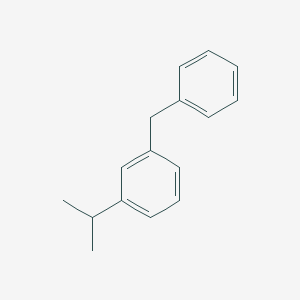
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
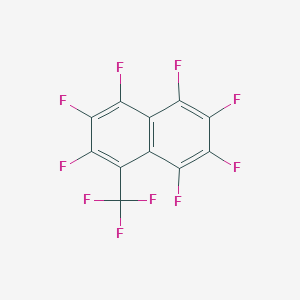
![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)

